6-Bromohexanenitrile

Organic Synthesis Nitrile Preparation Amide Dehydration

6-Bromohexanenitrile (CAS 6621-59-6), also known as 6-bromocapronitrile or 5-bromopentyl cyanide, is a linear ω-bromoalkanonitrile with the molecular formula C₆H₁₀BrN and a molecular weight of 176.05 g/mol. This compound features a terminal nitrile group and a terminal bromine atom separated by a five-methylene spacer.

Molecular Formula C6H10BrN
Molecular Weight 176.05 g/mol
CAS No. 6621-59-6
Cat. No. B1266044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromohexanenitrile
CAS6621-59-6
Molecular FormulaC6H10BrN
Molecular Weight176.05 g/mol
Structural Identifiers
SMILESC(CCC#N)CCBr
InChIInChI=1S/C6H10BrN/c7-5-3-1-2-4-6-8/h1-5H2
InChIKeyPHOSWLARCIBBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromohexanenitrile (CAS 6621-59-6): An ω-Bromoalkanonitrile Intermediate for Organozinc Reagents, Friedel-Crafts Alkylation, and PROTAC Linker Synthesis


6-Bromohexanenitrile (CAS 6621-59-6), also known as 6-bromocapronitrile or 5-bromopentyl cyanide, is a linear ω-bromoalkanonitrile with the molecular formula C₆H₁₀BrN and a molecular weight of 176.05 g/mol . This compound features a terminal nitrile group and a terminal bromine atom separated by a five-methylene spacer. The bromine serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile can be transformed into a variety of functional groups including amines, amides, and carboxylic acids . 6-Bromohexanenitrile is commercially available in purities of 95–97% from major suppliers and is employed as a key intermediate in the synthesis of (5-cyanopentyl)zinc(II) bromide for Negishi cross-coupling, in Friedel-Crafts alkylation studies, and as a PROTAC linker building block .

Why 6-Bromohexanenitrile Cannot Be Replaced by 5-Bromopentanenitrile, 7-Bromoheptanenitrile, or 6-Chlorohexanenitrile Without Altering Reaction Outcomes


In-class ω-haloalkanonitriles share a common functional group architecture but differ critically in chain length and halogen identity, parameters that dictate reactivity, physical properties, and synthetic utility. The Friedel-Crafts alkylation of benzene with ω-bromoalkanonitriles exhibits a sharp chain-length threshold: isomerization of the alkyl chain is observed beginning only with 6-bromohexanonitrile, whereas the five-carbon analog 5-bromovaleronitrile does not undergo isomerization under identical conditions . Furthermore, the bromine atom in 6-bromohexanenitrile is a 14-fold better leaving group than chlorine in 6-chlorohexanenitrile, leading to substantially faster nucleophilic substitution rates . The boiling point and density of 6-bromohexanenitrile (134 °C/13 mmHg, 1.328 g/mL) also differ markedly from those of 6-chlorohexanenitrile (121 °C/15 Torr, 1.024 g/mL), impacting purification strategies and physical identification . These differences are further amplified in the context of PROTAC linker design, where the six-carbon spacer provides a distinct balance of lipophilicity and conformational flexibility compared to shorter or longer homologs .

Quantitative Differentiation of 6-Bromohexanenitrile from Closest Analogs: Synthesis Yield, Alkylation Threshold, Physical Properties, and Leaving Group Reactivity


Dehydration of 6-Bromohexanamide Delivers 93% Yield vs. 33% via Cyanide Substitution of 1,5-Dibromopentane: A 60-Percentage-Point Advantage

Two established synthetic routes to 6-bromohexanenitrile exhibit dramatically different yields. The dehydration of 6-bromohexanamide (amide route) gives 6-bromohexanenitrile in approximately 93% yield, whereas the alternative approach—nucleophilic substitution of 1,5-dibromopentane with potassium cyanide—affords the same compound in only about 33% yield . This represents a 60-percentage-point gap, corresponding to a 2.8-fold difference in mass recovery. While both routes target the identical final compound, the amide dehydration route is far more efficient at this specific chain length.

Organic Synthesis Nitrile Preparation Amide Dehydration

Friedel-Crafts Alkylation Chain-Length Threshold: 6-Bromohexanonitrile Is the Shortest ω-Bromoalkanonitrile That Undergoes Alkyl Chain Isomerization with Benzene

In the AlCl₃-catalyzed Friedel-Crafts alkylation of benzene, ω-bromoalkanonitriles display a discrete chain-length onset for alkyl chain isomerization. Systematic studies by Zakharkin and Anikina revealed that isomerization of the alkyl chain occurs only when the methylene spacer reaches six carbons (6-bromohexanonitrile); the five-carbon analog 5-bromovaleronitrile does not produce isomerized products . By contrast, the analogous ω-chloroalkanoic acid series requires six carbons (6-chlorohexanoic acid) to exhibit isomerization, while their nitrile counterparts follow the same threshold .

Friedel-Crafts Alkylation Isomerization Structure-Reactivity Relationship

Physical Property Differentiation: 6-Bromohexanenitrile Exhibits 13 °C Higher Boiling Point and 30% Greater Density Than 6-Chlorohexanenitrile

The physical properties of 6-bromohexanenitrile and 6-chlorohexanenitrile differ substantially, reflecting the heavier bromine atom. 6-Bromohexanenitrile has a boiling point of 134 °C at 13 mmHg and a density of 1.328 g/mL at 25 °C . 6-Chlorohexanenitrile, by comparison, boils at 121.0 °C at 15 Torr and has a density of 1.024 g/cm³ at 23 °C . The 13 °C boiling point difference under comparable reduced pressure and the 0.304 g/mL density differential (approximately 30% higher for the bromo compound) provide clear-cut physical handles for identification and separation.

Physicochemical Properties Purification Analytical Identification

Leaving Group Reactivity: Bromide in 6-Bromohexanenitrile Is 14-Fold More Reactive Than Chloride in 6-Chlorohexanenitrile in Nucleophilic Substitution

The leaving group ability of the halogen directly governs the rate of nucleophilic substitution reactions at the terminal carbon. On the standard leaving group reactivity scale where chloride is assigned a relative rate constant (kᵣₑₗ) of 1, bromide displays a kᵣₑₗ of 14 . This 14-fold rate enhancement translates to 6-bromohexanenitrile reacting significantly faster than 6-chlorohexanenitrile with nucleophiles such as thiols, amines, cyanide, and alkoxides under otherwise identical conditions. While this is a class-level extrapolation from general alkyl halide reactivity trends rather than a direct measurement on these specific nitriles, the fundamental physical-organic principle is well established.

Leaving Group Ability Nucleophilic Substitution SN2 Reactivity

High-Value Application Scenarios for 6-Bromohexanenitrile Driven by Quantitative Evidence


Synthesis of (5-Cyanopentyl)zinc(II) Bromide for Negishi Cross-Coupling Reactions

6-Bromohexanenitrile is the direct precursor to (5-cyanopentyl)zinc(II) bromide, an organozinc reagent used in palladium- and nickel-catalyzed Negishi cross-coupling to install a five-methylene nitrile spacer onto aryl and heteroaryl halides . The 14-fold leaving group advantage of bromide over chloride (Evidence Item 4) ensures efficient oxidative addition to zinc metal, while the 93% amide-dehydration synthesis route (Evidence Item 1) guarantees cost-effective access to the starting bromonitrile at scale.

Friedel-Crafts Alkylation for Branched Phenylalkyl Nitrile Synthesis

The unique isomerization behavior of 6-bromohexanonitrile in AlCl₃-catalyzed Friedel-Crafts alkylation of benzene (Evidence Item 2) makes it the shortest ω-bromoalkanonitrile capable of producing branched phenyl-substituted nitriles. This enables access to structural diversity in the phenylalkyl chain that cannot be achieved with 4-bromobutanenitrile or 5-bromopentanenitrile, which react without isomerization .

PROTAC Linker Design Requiring a Six-Carbon Alkyl Spacer

In targeted protein degradation, the linker connecting the E3 ligase ligand and the target protein ligand profoundly influences ternary complex formation and degradation efficiency. 6-Bromohexanenitrile serves as a versatile PROTAC linker building block, providing a six-carbon alkyl spacer that balances hydrophobicity (calculated XLogP3 ≈ 1.7) and conformational flexibility (four rotatable bonds) . The bromine terminus allows straightforward conjugation to ligand scaffolds via nucleophilic substitution, with the 14-fold rate advantage over chloroalkyl linkers (Evidence Item 4) streamlining linker attachment chemistry.

Preparation of Terminally Functionalized Thiols via Nucleophilic Substitution

6-Bromohexanenitrile has been employed as a key substrate in the facile preparation of terminally functionalized thiols through bromide displacement with thiourea followed by hydrolysis . The 14-fold leaving group advantage of bromide (Evidence Item 4) ensures high conversion under mild conditions, while the physical property differentiation (Evidence Item 3) allows straightforward purification of the nitrile-thiol products via distillation based on the elevated boiling point relative to chloro-containing byproducts.

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